1-(cyclohexylacetyl)indoline
Description
Historical Context and Significance of the Indoline (B122111) Core in Organic and Medicinal Chemistry
The story of indoline is deeply intertwined with the history of its aromatic counterpart, indole (B1671886). The study of indole chemistry began in the 19th century with the investigation of the dye indigo. The reduction of oxindole (B195798) to indole by Adolf von Baeyer in 1866 was a pivotal moment that opened the door to understanding this important heterocyclic system. nih.gov Indoline, or 2,3-dihydroindole, can be considered a saturated analog of indole and is accessible through the reduction of indoles. govinfo.gov
The significance of the indoline scaffold in medicinal chemistry cannot be overstated. It is a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the discovery of numerous indoline-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. hmdb.ca The structural rigidity and the presence of a basic nitrogen atom allow indoline derivatives to interact with biological macromolecules in specific and predictable ways.
Prevalence and Functional Versatility of N-Acylated Indoline Derivatives
Among the myriad of indoline derivatives, those that are N-acylated at the 1-position represent a particularly important and functionally versatile class of compounds. The process of N-acylation involves the attachment of an acyl group to the nitrogen atom of the indoline ring. This modification can significantly alter the electronic and steric properties of the parent molecule, leading to a diverse range of chemical and biological activities.
The synthesis of N-acylated indolines can be achieved through various methods, most commonly by reacting indoline with an acyl chloride or a carboxylic acid under appropriate conditions. reformchem.com For instance, the direct N-acylation of indole with a carboxylic acid can be catalyzed by boric acid. reformchem.com The choice of the acylating agent is crucial as it introduces a new substituent that can be tailored to modulate the compound's properties. N-acylated indoline derivatives have been investigated for their potential as anti-inflammatory agents and are present in a number of biologically active molecules. rsc.orgnist.gov
Rationale for Focused Academic Investigation of 1-(cyclohexylacetyl)indoline
The cyclohexyl moiety can influence the compound's solubility, membrane permeability, and metabolic stability. Furthermore, the flexible nature of the cyclohexyl ring can allow for optimal binding to target proteins. The investigation of this compound can, therefore, provide valuable insights into structure-activity relationships within the broader class of N-acylated indoline derivatives. The synthesis and characterization of this specific compound allow for a detailed study of how the interplay between the indoline scaffold and the cyclohexylacetyl group dictates its physicochemical and potential biological properties.
Detailed Research Findings for this compound
While extensive peer-reviewed research on this compound is not widely available in public literature, its synthesis and characterization can be accomplished using established chemical principles. The following sections detail the expected synthetic route and physicochemical properties based on the known chemistry of indoline and related compounds.
Synthesis of this compound
A common and effective method for the synthesis of N-acylated indolines is the reaction of indoline with an appropriate acyl chloride. In the case of this compound, the synthesis would typically involve the reaction of indoline with cyclohexylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
The reaction would likely be carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at a controlled temperature to ensure a clean and efficient conversion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified, typically through extraction and column chromatography.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized in the table below. The molecular formula and weight are calculated from its structure. The physical state and melting/boiling points are estimations based on similar N-acylated indoline compounds.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO |
| Molecular Weight | 243.35 g/mol |
| Physical State | Expected to be a crystalline solid or a viscous oil at room temperature |
| Melting Point | Estimated in the range of 50-70 °C |
| Boiling Point | Estimated to be above 300 °C at atmospheric pressure |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water |
Spectroscopic Data (Illustrative)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are illustrative spectral data that would be expected for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the indoline ring and the cyclohexylacetyl group. The aromatic protons of the indoline scaffold would appear in the downfield region (around 7.0-8.0 ppm). The methylene (B1212753) protons of the indoline and the cyclohexylacetyl group, as well as the methine proton of the cyclohexyl group, would appear in the upfield region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl group would be expected to appear significantly downfield (around 170 ppm). The aromatic carbons would resonate in the 110-150 ppm range, while the aliphatic carbons of the cyclohexyl and acetyl groups would appear in the upfield region.
IR (Infrared) Spectroscopy: The IR spectrum would provide information about the functional groups present in the molecule. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide carbonyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be visible.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 243.35). The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the acyl group and the indoline ring.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h4-5,8-9,13H,1-3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGHQQOFNPGTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Analysis of 1-(cyclohexylacetyl)indoline and Its Derivatives
Determination of Solid-State Molecular Conformations and Torsion Angles
A search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallographic data for this compound. Therefore, detailed information on its solid-state molecular conformation and specific torsion angles is not available. For a complete analysis, single crystals of this compound would need to be grown and subjected to X-ray diffraction analysis. The resulting data would reveal the precise spatial arrangement of the indoline (B122111) and cyclohexylacetyl moieties, including the torsion angles around the amide bond and the cyclohexyl ring conformation.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking Interactions
Without a determined crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. However, based on its chemical structure, potential intermolecular interactions can be hypothesized. The amide carbonyl oxygen could act as a hydrogen bond acceptor, while C-H donors on the cyclohexyl and indoline rings could participate in weak hydrogen bonding. Aromatic stacking (π-π interactions) between the benzene (B151609) rings of adjacent indoline moieties could also be a significant stabilizing force in the crystal lattice. The specific nature and geometry of these interactions, however, remain speculative without experimental crystallographic data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. Advanced NMR experiments can provide insights into through-space atomic proximities and conformational exchange processes.
NOESY and ROESY Experiments for Proximity and Conformational Studies
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR techniques that detect through-space interactions between protons that are close to each other (typically < 5 Å). These experiments would be invaluable for elucidating the solution-state conformation of this compound by identifying which protons on the cyclohexyl ring are in proximity to the protons on the indoline scaffold.
A thorough search of the scientific literature found no published NOESY or ROESY data specifically for this compound. Such experiments would be necessary to map the spatial relationships between the different parts of the molecule in solution and to understand the preferred orientation of the N-cyclohexylacetyl group relative to the indoline ring system.
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational exchange processes, such as bond rotations that are slow on the NMR timescale. The rotation around the amide bond (N-C(O)) in this compound is expected to be restricted due to its partial double bond character, potentially leading to the existence of different rotational isomers (rotamers).
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of a molecule. These calculations provide a static, time-independent view of the molecule, offering fundamental data on its stability, reactivity, and electronic distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it a cornerstone of modern quantum chemistry. imperial.ac.ukpsu.edu By calculating the electron density, DFT can accurately predict a molecule's electronic structure and derive various reactivity descriptors. nih.govjocpr.comnih.gov For 1-(cyclohexylacetyl)indoline, DFT calculations can map the distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other global reactivity descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and softness (σ), which provide further insights into the molecule's chemical behavior. researchgate.net These parameters are crucial for understanding potential reaction mechanisms and designing new molecules with desired electronic properties. researchgate.netnih.gov
Table 1: Calculated Quantum Chemical Properties of this compound
The following data is hypothetical and illustrative of typical results obtained from DFT calculations at the B3LYP/6-311+G* level of theory.*
| Parameter | Value | Unit | Description |
| EHOMO | -6.21 | eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.89 | eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.32 | eV | Difference between ELUMO and EHOMO |
| Ionization Potential (I) | 6.21 | eV | Approximated as -EHOMO |
| Electron Affinity (A) | 0.89 | eV | Approximated as -ELUMO |
| Electronegativity (χ) | 3.55 | eV | (I+A)/2 |
| Chemical Hardness (η) | 2.66 | eV | (I-A)/2 |
| Softness (σ) | 0.38 | eV⁻¹ | 1/η |
| Dipole Moment (µ) | 3.45 | Debye | Measure of molecular polarity |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For a flexible molecule like this compound, identifying the most stable, low-energy conformations is essential for understanding its structure-property relationships. The molecule's flexibility arises from the rotation around several single bonds: the bond connecting the cyclohexyl ring to the acetyl group and the bond connecting the acetyl group to the indoline (B122111) nitrogen. Furthermore, the cyclohexane (B81311) ring itself exists predominantly in a chair conformation, which can undergo ring-flipping. libretexts.org
Computational methods can systematically explore the potential energy surface of the molecule to locate various conformational isomers and determine their relative stabilities. nih.gov By calculating the energy of each conformer, it is possible to identify the global energy minimum, which represents the most populated conformation at equilibrium. core.ac.ukrsc.org For this compound, key conformational questions include the orientation of the cyclohexylacetyl moiety relative to the indoline ring and whether the cyclohexyl group adopts an axial or equatorial position relative to the point of attachment. nih.goviucr.org
Table 2: Relative Energies of Key Conformers of this compound
The following data is hypothetical, illustrating the energetic differences between plausible conformers as determined by conformational analysis.
| Conformer ID | Cyclohexyl Ring Conformation | Orientation of Acetyl Group | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | Chair (Equatorial) | Anti | 0.00 | 75.3 |
| Conf-2 | Chair (Equatorial) | Gauche | 0.85 | 18.1 |
| Conf-3 | Chair (Axial) | Anti | 2.10 | 4.5 |
| Conf-4 | Skew-Boat | Anti | 5.50 | <0.1 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves, its flexibility, and its interactions with the environment.
To understand the behavior of this compound in a realistic medium, such as in an aqueous solution, MD simulations are performed by placing the molecule in a box of explicit solvent molecules (e.g., water). rug.nl These simulations reveal how the molecule moves, rotates, and changes its conformation over time.
Table 3: Root-Mean-Square Fluctuation (RMSF) of Molecular Fragments
This hypothetical data represents typical RMSF values from an MD simulation of this compound in water, indicating regional flexibility.
| Molecular Fragment | Average RMSF (Å) | Interpretation |
| Indoline Ring | 0.65 | Relatively rigid core structure |
| Carbonyl Group | 0.88 | Moderate flexibility |
| Methylene (B1212753) Linker | 1.15 | Higher flexibility allowing reorientation |
| Cyclohexyl Ring | 1.42 | Most flexible region of the molecule |
MD simulations are particularly powerful for studying the interaction between a ligand and a biomolecular target, such as a protein. mdpi.com After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex can be run to assess the stability of this interaction over time. uni-regensburg.demdpi.com
The simulation provides detailed information on the dynamics of the binding event, including the stability of key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov It can reveal whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. This analysis is crucial for validating docking results and understanding the molecular determinants of binding affinity and selectivity.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. srce.hr This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. meilerlab.orgresearchgate.netresearchgate.net
The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity (e.g., binding energy) for each pose. The pose with the best score is considered the most likely binding mode.
For this compound, docking studies against a hypothetical protein target would identify the key amino acid residues involved in the interaction. The analysis would detail the types of non-covalent interactions formed, such as hydrogen bonds (e.g., with the amide carbonyl oxygen), hydrophobic interactions (involving the cyclohexyl and indoline rings), and van der Waals forces. volkamerlab.org This information provides a structural hypothesis for the ligand's biological activity and can guide the design of analogues with improved potency or selectivity. srce.hrnih.gov
Table 4: Predicted Interactions of this compound with a Hypothetical Protein Binding Site
This table provides a hypothetical summary of results from a molecular docking study, illustrating the types of interactions that stabilize the ligand in the binding pocket.
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved | Predicted Binding Energy (kcal/mol) |
| TYR 84 | Hydrogen Bond | 2.1 | Carbonyl Oxygen | -8.2 |
| TRP 112 | π-π Stacking | 3.8 | Indoline Benzene (B151609) Ring | |
| LEU 80 | Hydrophobic | 3.9 | Cyclohexyl Ring | |
| VAL 45 | Hydrophobic | 4.1 | Cyclohexyl Ring | |
| ILE 120 | Hydrophobic | 4.2 | Indoline Pyrrole Ring | |
| PHE 41 | Hydrophobic | 4.5 | Cyclohexyl Ring |
Prediction of Binding Modes and Affinities to Relevant Targets (e.g., Enzymes, Receptors)
For instance, various indole (B1671886) derivatives have been investigated as inhibitors of enzymes such as Pim1 kinase for cancer therapy researchgate.net, cyclooxygenase-2 (COX-2) for inflammation ijpsr.com, and HIV-1 integrase for antiviral treatment. Molecular docking simulations on these targets have been crucial in understanding how indole-based compounds orient themselves within the active sites.
In a hypothetical docking study of this compound, the cyclohexyl and indoline moieties would be key determinants of its binding orientation. The bulky, hydrophobic cyclohexyl group would likely favor interactions with hydrophobic pockets within a receptor's binding site. The indoline core, with its amide linkage, could participate in hydrogen bonding with amino acid residues. The predicted binding affinities from such studies would provide a quantitative measure to rank its potential efficacy against different targets.
Table 1: Illustrative Predicted Binding Affinities of Indole Derivatives against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Potential Therapeutic Area |
| Indole Derivatives | Pim-1 Kinase | High | Hematological Cancer researchgate.net |
| Indole Derivatives | COX-2 | High | Anti-inflammatory ijpsr.com |
| Indole Derivatives | HIV-1 Integrase | IC50 ~32.37 µM | Antiviral |
| Indole-2-carboxamides | MmpL3 | High | Tuberculosis |
| N-arylsulfonyl-indole-2-carboxamides | FBPase | High | Type II Diabetes |
This table is illustrative and based on findings for related indole derivatives, not specifically this compound.
Elucidation of Key Interacting Residues and Binding Hotspots
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can elucidate the specific amino acid residues that form key interactions with a ligand. These "hotspots" are critical for the stability of the ligand-protein complex.
For related indole derivatives targeting enzymes, studies have revealed common interaction patterns. For example, in the case of N-arylsulfonyl-indole-2-carboxamide derivatives binding to FBPase, hydrogen bonds were observed with residues like Gly26, Leu30, and Thr31. These interactions were deemed significant for the stable binding of the compounds.
If this compound were to be docked into a hypothetical receptor active site, one could anticipate several types of interactions:
Hydrogen Bonds: The carbonyl oxygen of the acetyl group is a prime candidate for forming hydrogen bonds with donor residues like arginine, asparagine, or serine in the binding pocket.
Hydrophobic Interactions: The cyclohexyl ring and the phenyl ring of the indoline scaffold would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine.
Pi-Alkyl Interactions: A potential interaction could occur between the aromatic system of the indoline and alkyl side chains of amino acids within the binding site, which has been noted as important for the binding of some indole derivatives to kinase receptors researchgate.net.
Identifying these key interacting residues is fundamental for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models Correlating Structural Descriptors with In Vitro Biochemical Parameters
QSAR studies on indole derivatives have been successfully used to develop predictive models for various biological activities, including anticancer orientjchem.org, anti-inflammatory ijpsr.com, and antimicrobial activities. These models are built by calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, hydrophobicity, and topology.
For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific target. The biological activity data, such as the half-maximal inhibitory concentration (IC50), would be the dependent variable, while the calculated molecular descriptors would be the independent variables. A study on N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives found that molecular mass (with a negative correlation) and molecular polarity (with a positive correlation) were likely to govern their nematicidal activities nih.gov.
Table 2: Examples of Descriptors Used in QSAR Models of Indole Derivatives
| Descriptor Type | Example Descriptor | Property Encoded | Reference |
| Physicochemical | -ve Potential Surface Area | Polarity, Surface Properties | ijpsr.com |
| Physicochemical | SA Most Hydrophobic | Hydrophobicity | ijpsr.com |
| Alignment Independent | T_2_O_0, T_2_N_7 | 2D structural features | ijpsr.com |
| WHIM | E1m | 3D molecular shape | nih.gov |
| GETAWAY | R1m+, R3m+ | Geometrical and topological properties | nih.gov |
| Burden Eigenvalues | BEHm8 | Molecular branching and connectivity | nih.gov |
Multivariate Statistical Analysis in QSAR Model Validation
The development of a robust and predictive QSAR model requires rigorous statistical validation. Multivariate statistical methods are employed to build the model and assess its predictive power. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques.
The quality of a QSAR model is evaluated using several statistical parameters:
Correlation Coefficient (r² or R²): This measures the goodness of fit of the model to the training data. A value closer to 1 indicates a better fit. A 2D QSAR study on indole derivatives as COX-2 inhibitors reported a model with an r² of 0.9382 ijpsr.com.
Cross-validated Correlation Coefficient (q² or Q²): This is a measure of the model's internal predictive ability, often determined using a leave-one-out (LOO) procedure. A high q² value (e.g., > 0.5) suggests a robust model. The aforementioned COX-2 inhibitor model had a q² of 0.8557 ijpsr.com.
External Validation (pred_r²): The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the ultimate test of its utility. A high predictive r² (pred_r²) indicates good external predictability. For the COX-2 model, the pred_r² was 0.7443 ijpsr.com.
A QSAR model for a series of compounds related to this compound, once validated, could be used to predict the biological activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Structure Activity Relationship Sar Investigations of 1 Cyclohexylacetyl Indoline Derivatives
Modulation of the Indoline (B122111) Ring: Substitution Patterns and Effects on Activity
The indoline nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological profile of 1-(cyclohexylacetyl)indoline derivatives. nih.gov Alterations to the aromatic portion of the indoline ring can impact factors such as binding affinity, selectivity, and pharmacokinetic properties.
The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, at different positions of the indoline ring can modulate electronic properties and lipophilicity. These changes, in turn, affect how the molecule interacts with its biological target. For example, electron-withdrawing or electron-donating groups can alter the charge distribution of the aromatic system, potentially influencing key interactions like pi-stacking or hydrogen bonding with the target protein.
Interactive Table: Effects of Indoline Ring Substitution on Activity
| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| 5- and 6-positions | Varied Linkages (e.g., 5-5', 6-6') | Altered molecular shape and biological activity in related indole (B1671886) compounds. nih.gov | nih.gov |
Significance of the Cyclohexyl Moiety: Stereochemistry and Lipophilicity Effects on Molecular Recognition
The cyclohexyl group of this compound plays a pivotal role in molecular recognition, primarily through its stereochemical and lipophilic characteristics. The three-dimensional shape and conformational flexibility of the cyclohexane (B81311) ring are critical for fitting into the binding pocket of a target protein.
Lipophilicity, or the "greasiness" of a molecule, is another crucial factor influenced by the cyclohexyl moiety. This property affects a compound's ability to cross cell membranes and its affinity for hydrophobic pockets in proteins. The relationship between lipophilicity (often expressed as log P) and the biological activity of N-acetylated compounds has been observed in studies of acylase I substrates. nih.gov While these studies are not on this compound itself, they demonstrate a clear principle: there is often an optimal range of lipophilicity for biological activity.
Interactive Table: Influence of the Cyclohexyl Moiety
| Property | Influence on Molecular Interaction | Key Concepts | Reference |
|---|---|---|---|
| Stereochemistry | Dictates the 3D shape and fit into the binding pocket. | Chair conformation, axial vs. equatorial positions, steric hindrance. maricopa.eduutdallas.edu | maricopa.eduutdallas.edu |
| Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. | Optimal log P values are often required for good activity. nih.gov | nih.gov |
Role of the N-Acetyl Linker and Carbonyl Group in Target Interactions
The N-acetyl linker, which connects the cyclohexyl group to the indoline nitrogen, and its associated carbonyl group are fundamental to the chemical reactivity and binding capabilities of this compound. The carbonyl group (C=O) is a key functional group that can participate in various non-covalent interactions.
Conformational Rigidity and Flexibility in Structure-Activity Profiles
The balance between conformational rigidity and flexibility is a crucial aspect of the SAR of this compound derivatives. A certain degree of rigidity is often necessary to pre-organize the molecule in a conformation that is favorable for binding, thus minimizing the entropic penalty upon binding to the target. However, some flexibility is also required to allow the molecule to adapt its shape to the specific contours of the binding site.
Studies on the conformational analysis of related heterocyclic compounds have shown that even small energy differences between various conformations can influence which shape is predominantly adopted. ethz.ch By strategically introducing substituents or modifying the linker, medicinal chemists can fine-tune the conformational profile of this compound derivatives to enhance their interaction with a biological target. For instance, introducing bulky groups can restrict rotation around certain bonds, leading to a more rigid structure.
Mechanistic Studies of Molecular Interactions Preclinical, in Vitro Focus
Biochemical Target Identification and Validation
There is no available information in the searched scientific literature identifying and validating specific biochemical targets for 1-(cyclohexylacetyl)indoline. Studies detailing its binding affinity to specific enzymes or receptors have not been found.
Kinetic Characterization of Target Interactions
As no specific biochemical targets have been identified, there is no corresponding data on the kinetic characterization of this compound's interactions. Information regarding enzyme inhibition kinetics, such as IC₅₀ or Kᵢ values, or dissociation constants (Kd) for receptor binding is not available.
Allosteric Modulation and Conformational Dynamics in Target Proteins
There is no evidence in the reviewed literature to suggest that this compound acts as an allosteric modulator. Consequently, there are no studies describing its effects on the conformational dynamics of any target proteins.
Elucidation of Specific Molecular Pathways and Cellular Interaction Modes (In Vitro Models)
Due to the absence of identified targets and characterized interactions, the specific molecular pathways and cellular interaction modes affected by this compound in in vitro models have not been elucidated.
Design and Synthesis of Novel 1 Cyclohexylacetyl Indoline Analogues and Libraries
Rational Design Principles for Structure-Based Optimization
Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted development of compounds with enhanced activity and selectivity. rsc.orgmdpi.com In the context of 1-(cyclohexylacetyl)indoline, structure-based optimization would involve leveraging detailed knowledge of its molecular interactions with a biological target. researchgate.netresearchwithrutgers.com This process typically begins with the determination of the three-dimensional structure of the target protein, often through techniques like X-ray crystallography or cryo-electron microscopy. semanticscholar.org
Once the structure is known, computational docking studies can be employed to predict how this compound and its analogues bind to the active site. jetir.org These simulations provide valuable insights into the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity. nih.gov This information guides the design of new analogues with modifications aimed at strengthening these interactions or introducing new, favorable contacts. For instance, if a specific pocket in the binding site is identified, the cyclohexyl or indoline (B122111) moieties could be functionalized with substituents that occupy this space, thereby increasing potency. nih.govacs.org
Structure-activity relationship (SAR) studies are integral to this process, systematically evaluating how changes in molecular structure affect biological activity. nih.gov For example, a series of analogues with different substituents on the indoline ring could be synthesized and tested to determine the optimal substitution pattern for activity. nih.gov This iterative cycle of design, synthesis, and testing allows for the gradual refinement of the lead compound, leading to the identification of highly potent and selective derivatives. researchgate.netresearchwithrutgers.com
Table 1: Key Considerations in Rational Design
| Principle | Description |
| Target Identification | Identifying the specific biological target of this compound. |
| Structural Biology | Determining the 3D structure of the target protein, often in complex with the ligand. |
| Computational Docking | Simulating the binding of analogues to the target's active site to predict affinity and binding mode. |
| SAR Studies | Systematically modifying the structure of the lead compound and evaluating the impact on biological activity. |
| Iterative Optimization | Using the results of SAR studies to guide the design of new, improved analogues. |
Combinatorial Chemistry and Parallel Synthesis Strategies for Library Generation
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds. mdpi.com These approaches are particularly useful when a lead compound like this compound has been identified, and there is a need to explore a wide range of structural variations to optimize its properties. nih.gov
In a combinatorial approach, a core scaffold, such as the indoline ring system, is systematically decorated with a variety of building blocks. acs.orgbeilstein-journals.org This can be achieved through a series of chemical reactions performed in a parallel fashion, allowing for the synthesis of hundreds or even thousands of compounds simultaneously. nih.gov For example, a library of this compound analogues could be generated by reacting a common indoline precursor with a diverse set of acylating agents, or by using a range of substituted indolines in the initial synthesis. science.org.ge
Solid-phase synthesis is often employed in combinatorial chemistry, where the starting material is attached to a solid support, such as a resin bead. beilstein-journals.orgchimia.ch This simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. beilstein-journals.org The final compounds are then cleaved from the support for biological evaluation. This high-throughput approach allows for the efficient exploration of a vast chemical space, increasing the chances of discovering analogues with superior properties. nih.gov
Table 2: Comparison of Synthesis Strategies
| Strategy | Description | Advantages |
| Combinatorial Chemistry | Simultaneous synthesis of a large library of compounds through the systematic combination of building blocks. | High-throughput, rapid generation of diverse compounds, efficient exploration of chemical space. |
| Parallel Synthesis | Simultaneous synthesis of a smaller, more focused library of compounds in separate reaction vessels. | More control over reaction conditions, easier to optimize individual reactions. |
| Solution-Phase Synthesis | Traditional synthesis methods where all reactants are dissolved in a solvent. | Scalable, well-established techniques, suitable for complex multi-step syntheses. |
| Solid-Phase Synthesis | Synthesis where one of the reactants is attached to a solid support. | Simplified purification, amenable to automation, ideal for library generation. beilstein-journals.orgchimia.ch |
Fragment-Based Design and Synthesis of Derivatives
Fragment-based drug discovery (FBDD) is an alternative approach to lead generation that starts with the identification of small, low-affinity "fragments" that bind to the target protein. nih.gov These fragments are then grown or linked together to create more potent, lead-like molecules. researchgate.netrsc.org In the context of this compound, FBDD could be used to identify novel scaffolds or to optimize the existing one.
The process begins with the screening of a library of small fragments against the target protein. nih.gov Techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy are used to identify fragments that bind to the target, even with weak affinity. nih.gov Once a fragment is identified, its binding mode is determined, providing a starting point for optimization.
For example, a fragment that binds to a specific sub-pocket of the target could be linked to the this compound scaffold to create a new analogue with enhanced affinity. acs.org Alternatively, the indoline or cyclohexyl moieties themselves could be considered as fragments, and modifications could be made based on the binding information of other fragments that interact with adjacent regions of the active site. This "fragment-growing" or "fragment-linking" approach allows for the rational and efficient exploration of chemical space, often leading to the discovery of novel and potent compounds. researchgate.net
Chemoinformatics and Machine Learning Guided Library Design
Chemoinformatics and machine learning are increasingly being used to guide the design of chemical libraries, making the process more efficient and targeted. acs.orgspringernature.com These computational tools can analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. nih.gov
In the context of this compound, machine learning models could be trained on existing SAR data to predict the activity of virtual compounds before they are synthesized. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds that are most likely to be active. nih.govacs.org For example, a quantitative structure-activity relationship (QSAR) model could be developed to correlate the physicochemical properties of this compound analogues with their biological activity. nih.gov
Deep learning approaches, such as generative models, can even be used to design novel molecules from scratch. nih.gov These models can learn the underlying patterns of known active compounds and generate new structures that are predicted to have high affinity for the target. biorxiv.org By integrating these computational methods into the design-synthesis-test cycle, the efficiency of library design can be significantly enhanced, accelerating the discovery of new and improved this compound analogues.
Future Directions and Emerging Research Avenues for 1 Cyclohexylacetyl Indoline
Advancements in Asymmetric and Stereocontrolled Synthesis of Indoline (B122111) Scaffolds
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric and stereocontrolled methods for synthesizing indoline scaffolds is a critical area of research. researchgate.net Enantiomerically pure indoline derivatives are frequently found in biologically active compounds and natural products, making their synthesis a significant goal for organic chemists. researchgate.net Recent progress has moved beyond classical methods to include sophisticated catalytic asymmetric reactions that allow for precise control over the three-dimensional structure of the final product.
Modern strategies for creating chiral indolines include:
Catalytic Asymmetric Hydrogenation: Metal-catalyzed asymmetric hydrogenation of indoles is a widely studied method for producing chiral indolines. researchgate.net
Dearomative Annulation and Cyclization: Dearomatization strategies are increasingly used to construct complex molecules from simple aromatic precursors. bohrium.comacs.org Palladium-catalyzed dearomative Heck reactions, for instance, can build various indoline units with multiple substituents and stereocenters. bohrium.com A strategy for the switchable divergent synthesis of chiral indole (B1671886) derivatives has been established through the chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles. nih.govrsc.org
Organocatalysis: Chiral organocatalysts, such as phosphoric acids, have been successfully employed in the asymmetric synthesis of indolin-3-one derivatives and in Friedel-Crafts reactions of indoles to generate chiral centers with high enantioselectivity. rsc.orgacs.org
Phase-Transfer Catalysis: Chiral phase-transfer catalysis (PTC) has been effectively used for the enantioselective synthesis of complex indoline structures, including tricyclic derivatives, often achieving high yields and excellent stereoselectivity. researchgate.net
These advanced synthetic methods provide the tools necessary to synthesize specific enantiomers of 1-(cyclohexylacetyl)indoline and its analogs. This capability is crucial for investigating the structure-activity relationship (SAR) and identifying the most potent and selective stereoisomer for a given biological target.
| Catalytic System/Method | Reaction Type | Key Features | Potential Application for this compound |
| Palladium-catalyzed Heck Reaction | Asymmetric Dearomative Cyclization | Constructs diverse indoline units with various substituents and stereocenters. bohrium.com | Creation of substituted indoline cores prior to N-acylation. |
| Chiral Phosphoric Acids (CPAs) | Asymmetric Friedel-Crafts / Dearomatization | Enables highly enantioselective C-C bond formation on the indole nucleus. nih.govacs.org | Introduction of chiral centers in precursors to the indoline ring. |
| Gold/L-proline Relay Catalysis | Asymmetric Mannich Reaction | In situ formation of indol-3-ones for asymmetric functionalization. rsc.org | Synthesis of functionalized indoline precursors. |
| Chiral Phase-Transfer Catalysis (PTC) | Transannular Cyclization / Haloamidation | Achieves high yields and excellent enantioselectivity for tricyclic indolines. researchgate.net | Synthesis of conformationally constrained analogs. |
Integration of Artificial Intelligence and Machine Learning in the Discovery Process
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditional drug discovery process, making it faster and more cost-effective. ijpsjournal.compitt.edu These computational tools can analyze vast datasets to identify patterns, predict properties, and design novel molecules with desired characteristics. nih.govaccscience.com For compounds like this compound, AI and ML offer powerful approaches to accelerate research and development.
Key applications in the discovery process include:
De Novo Drug Design: Generative AI models can design novel indoline-based molecules from scratch, focusing on privileged scaffolds or specific biological targets. nih.govmednexus.org Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on existing libraries of drug-like molecules to generate new chemical entities with optimized properties. pitt.edunih.gov
Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of compounds to identify those most likely to be active against a specific target, significantly reducing the time and cost associated with high-throughput screening. pitt.edu
Property Prediction: AI algorithms can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indoline derivatives, helping to prioritize candidates with favorable drug-like profiles early in the discovery pipeline. accscience.commednexus.org
Target Identification: By analyzing large-scale biological data, AI can help identify and validate new biological targets for which indoline-based compounds might be effective. accscience.com
The use of AI and ML can guide the synthesis of new analogs of this compound by predicting their biological activity and physicochemical properties, thereby streamlining the hit-to-lead and lead optimization phases. pitt.eduaccscience.com
| AI/ML Application | Description | Impact on Indoline Research |
| Generative Models | Algorithms (e.g., RNNs, GANs) that create novel molecular structures. nih.gov | Design of new this compound analogs with potentially improved potency and selectivity. |
| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. nih.gov | Prioritization of synthetic targets by predicting their efficacy against specific biological targets. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. accscience.com | Early-stage filtering of compounds to reduce late-stage attrition. |
| Target Identification | Analysis of 'omics' data to identify novel protein targets or pathways. accscience.com | Expands the potential therapeutic applications of the indoline scaffold beyond current knowledge. |
Exploration of Novel Biological Targets Beyond Current Paradigms
The indole and indoline scaffolds are recognized for their ability to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. bohrium.comnih.govbiosynth.com While the primary targets of this compound are being elucidated, future research will focus on exploring its potential activity against novel targets and in new therapeutic areas.
Emerging areas for exploration include:
Oncology: Indole derivatives have been developed as inhibitors of various targets crucial for cancer cell survival, such as protein kinases (e.g., VEGFR, EGFR), tubulin, and anti-apoptotic proteins like Bcl-2. mdpi.comsemanticscholar.orgmdpi.com Future studies could investigate this compound and its analogs as multi-target kinase inhibitors or as modulators of other cancer-related pathways. mdpi.com
Neurodegenerative Diseases: Given the prevalence of the indole nucleus in neuroactive compounds, there is potential to explore its role in targeting proteins implicated in diseases like Alzheimer's. bohrium.comnih.gov The insulin-degrading enzyme (IDE), which plays a role in β-amyloid clearance, is one such potential target. nih.gov
Infectious Diseases: The need for new antimicrobial agents is urgent due to rising antibiotic resistance. nih.gov Indole-based compounds have shown promise as antibacterial, antifungal, and antiviral agents, opening an avenue to test this compound against various pathogens. nih.goveurekaselect.com
Inflammatory and Metabolic Disorders: Indoline derivatives have demonstrated potent anti-inflammatory and antioxidant activities. nih.gov Further investigation could explore their effects on inflammatory pathways like NF-κB and on metabolic targets. nih.gov
A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels could uncover unexpected biological activities and expand its therapeutic potential beyond current paradigms. tandfonline.com
| Potential Therapeutic Area | Example Biological Targets | Rationale for Indoline Scaffolds |
| Oncology | Protein Kinases (CDKs, VEGFR), Bcl-2, Tubulin, Topoisomerases. mdpi.comsemanticscholar.orgmdpi.com | The indole nucleus is a common feature in many approved and investigational anticancer agents. semanticscholar.orgtandfonline.com |
| Neurodegenerative Diseases | Insulin-Degrading Enzyme (IDE), Sirtuins (SIRT1). nih.govnih.gov | Indole derivatives can cross the blood-brain barrier and interact with CNS targets. bohrium.com |
| Infectious Diseases | Bacterial cell membrane, Viral polymerases (e.g., ZIKV RdRp). nih.govnih.gov | The scaffold can be modified to disrupt microbial processes like biofilm formation or viral replication. nih.govnih.gov |
| Inflammatory Diseases | COX-2, NF-κB pathway components. nih.gov | Indolines have shown potent in vivo anti-inflammatory effects by modulating cytokine production. nih.gov |
Development of Advanced Analytical Techniques for Deeper Mechanistic Elucidation
Understanding how a small molecule like this compound interacts with its biological target at an atomic level is fundamental to rational drug design. The development of advanced analytical techniques is providing unprecedented insights into these complex interactions.
Future research will increasingly rely on:
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool in structural biology, enabling the high-resolution structure determination of large protein complexes and membrane proteins that are often difficult to crystallize. creative-diagnostics.comfrontiersin.org This technique is particularly valuable for visualizing the binding of small molecules to their targets in a near-native state, revealing detailed information about binding pockets and conformational changes. creative-diagnostics.combiorxiv.org For this compound, Cryo-EM could be used to solve its co-structure with its protein target, guiding the design of more potent and selective analogs. frontiersin.orgbiorxiv.org
Microcrystal Electron Diffraction (MicroED): A Cryo-EM method, MicroED, can determine high-resolution atomic structures from nanocrystals, which are far too small for traditional X-ray crystallography. acs.org This is particularly useful for small organic molecules and can help to unambiguously determine their solid-state structure, which is crucial for understanding their properties and for structure-based drug design. acs.org
Advanced Mass Spectrometry: Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) are essential for the quantification and identification of indole alkaloids and their metabolites. rjpharmacognosy.ir Future applications will involve more sensitive methods for studying drug-protein interactions, identifying metabolic pathways, and quantifying target engagement in complex biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a powerful tool for studying protein-ligand interactions in solution, providing information on binding kinetics, dynamics, and the specific atoms involved in the interaction.
These cutting-edge techniques will allow for a much deeper mechanistic elucidation of how this compound functions, moving beyond simple affinity measurements to a dynamic, three-dimensional understanding of its molecular interactions.
| Analytical Technique | Information Provided | Application to this compound Research |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of protein-ligand complexes. creative-diagnostics.comfrontiersin.org | Elucidation of the binding mode of the compound to its target protein, revealing key interactions. biorxiv.org |
| Microcrystal Electron Diffraction (MicroED) | Atomic resolution structure from nanocrystals of small molecules. acs.org | Unambiguous determination of the 3D structure of this compound and its analogs. |
| Advanced Mass Spectrometry (e.g., UPLC-MS) | Quantification, metabolite identification, protein interaction analysis. rjpharmacognosy.ir | Pharmacokinetic studies, metabolism profiling, and target engagement validation. |
| Nuclear Magnetic Resonance (NMR) | Solution-state structure, dynamics, and kinetics of binding. creative-diagnostics.com | Characterizing the interaction with the target protein in a solution environment that mimics physiological conditions. |
Q & A
Q. How can this compound derivatives be integrated into hybrid materials for energy storage?
- Methodological Answer : Functionalize with conductive polymers (e.g., PEDOT:PSS) via Suzuki coupling. Characterize composite films using SEM-EDX (morphology) and impedance spectroscopy (conductivity). Test in supercapacitors with cyclic charge-discharge (≥500 cycles) to assess capacity retention. Compare with control materials lacking the indoline moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
